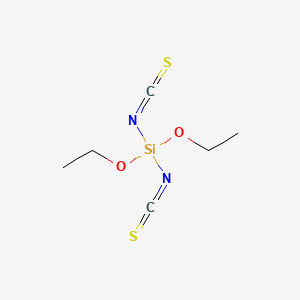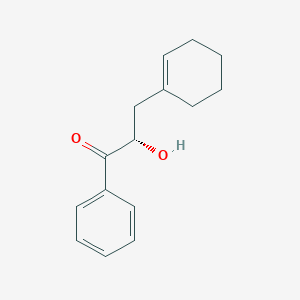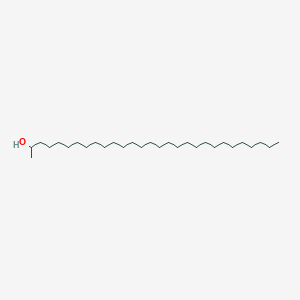
Nonacosan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonacosan-2-OL is a long-chain alcohol with the molecular formula C29H60O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a secondary carbon atom. This compound is found in the epicuticular waxes of various plants, where it plays a role in protecting plant surfaces from environmental stressors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonacosan-2-OL can be synthesized through several methods. One common approach involves the reduction of nonacosan-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as plant waxes. The extraction process includes solvent extraction followed by purification through techniques like column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Nonacosan-2-OL undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to nonacosan-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to nonacosane using strong reducing agents.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various halogenating agents for converting the hydroxyl group to a halide.
Major Products
Oxidation: Nonacosan-2-one.
Reduction: Nonacosane.
Substitution: Nonacosan-2-halide.
Wissenschaftliche Forschungsanwendungen
Nonacosan-2-OL has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain alcohols and their properties.
Biology: Investigated for its role in plant physiology, particularly in the formation of epicuticular waxes.
Medicine: Explored for potential antimicrobial properties.
Industry: Utilized in the development of biodegradable polymers and as an additive in cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of Nonacosan-2-OL involves its interaction with lipid membranes. In plants, it contributes to the formation of a protective barrier on the surface, reducing water loss and providing resistance against pathogens. The molecular targets include the lipid bilayers of cell membranes, where this compound integrates and stabilizes the structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonacosan-10-OL: Another long-chain alcohol found in plant waxes, differing in the position of the hydroxyl group.
Nonacosan-2-one: The oxidized form of Nonacosan-2-OL.
Nonacosane: The fully reduced form of this compound.
Uniqueness
This compound is unique due to its specific position of the hydroxyl group, which influences its physical and chemical properties. This positional specificity affects its melting point, solubility, and reactivity compared to other long-chain alcohols.
Eigenschaften
CAS-Nummer |
241140-68-1 |
|---|---|
Molekularformel |
C29H60O |
Molekulargewicht |
424.8 g/mol |
IUPAC-Name |
nonacosan-2-ol |
InChI |
InChI=1S/C29H60O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(2)30/h29-30H,3-28H2,1-2H3 |
InChI-Schlüssel |
PFLIRJQGEGKFCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


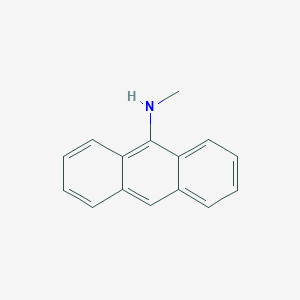
![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
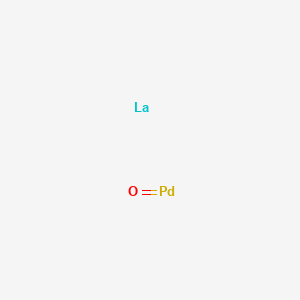
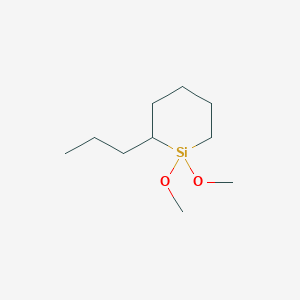
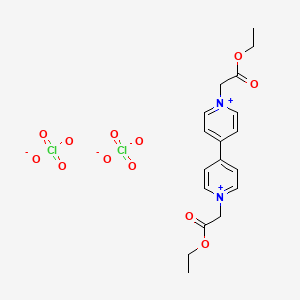
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
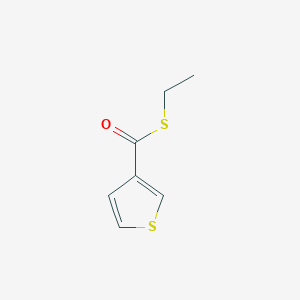
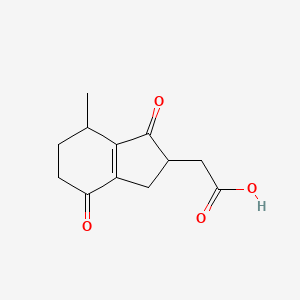
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)
